1-(4-Ethoxyanilino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-(4-Ethoxyanilino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of pyrido[1,2-a]benzimidazoles, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyanilino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a]benzimidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]benzimidazole core.
Introduction of the Ethoxyanilino Group: The ethoxyanilino group is introduced through a nucleophilic substitution reaction, where an ethoxyaniline derivative reacts with the pyrido[1,2-a]benzimidazole core.
Alkylation: The octyl group is introduced via an alkylation reaction, typically using an alkyl halide in the presence of a base.
Final Functionalization: The carbonitrile group is introduced through a cyanation reaction, often using reagents like potassium cyanide or trimethylsilyl cyanide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyanilino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
1-(4-Ethoxyanilino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyanilino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Ethoxyanilino)-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 1-(4-Ethoxyanilino)-3-methyl-2-isopentylpyrido[1,2-a]benzimidazole-4-carbonitrile
Uniqueness
1-(4-Ethoxyanilino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific structural features, such as the octyl group and the ethoxyanilino moiety
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C29H34N4O |
---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
1-(4-ethoxyanilino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C29H34N4O/c1-4-6-7-8-9-10-13-24-21(3)25(20-30)29-32-26-14-11-12-15-27(26)33(29)28(24)31-22-16-18-23(19-17-22)34-5-2/h11-12,14-19,31H,4-10,13H2,1-3H3 |
InChI Key |
HJRLAKIZBCTEDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC=C(C=C4)OCC |
Origin of Product |
United States |
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